molecular formula C11H14F3N5 B11743549 [(1-methyl-1H-pyrazol-3-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[(1-methyl-1H-pyrazol-3-yl)methyl]({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11743549
M. Wt: 273.26 g/mol
InChI Key: DYWKHXZZBRKOSH-UHFFFAOYSA-N
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Description

“(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine” is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features two pyrazole rings, each substituted with a methyl group and one with a trifluoromethyl group, connected by a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine” typically involves the following steps:

    Formation of 1-methyl-1H-pyrazole: This can be achieved by the reaction of hydrazine with 1,3-diketones under acidic conditions.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Methylation of the pyrazole ring: This can be achieved using methyl iodide in the presence of a base.

    Formation of the methylene bridge: This involves the reaction of the two pyrazole derivatives with formaldehyde and a suitable amine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrazole rings or the trifluoromethyl group, leading to various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles or electrophiles.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives or trifluoromethyl derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

Biology

    Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes.

    Receptor Binding: The compound can be investigated for its ability to bind to specific receptors in biological systems.

Medicine

    Drug Development: The compound can be explored for its potential as a therapeutic agent in various diseases.

    Pharmacokinetics: The compound can be studied for its absorption, distribution, metabolism, and excretion in biological systems.

Industry

    Agriculture: The compound can be used as a pesticide or herbicide.

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of “(1-methyl-1H-pyrazol-3-yl)methyl-1H-pyrazol-4-yl]methyl})amine” would depend on its specific application. Generally, it may involve:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins.

    Pathways: Modulation of specific biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole
  • 1-methyl-5-(trifluoromethyl)-1H-pyrazole
  • 1-methyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

  • Structural Features : The presence of two pyrazole rings with different substituents connected by a methylene bridge.
  • Biological Activity : The compound may exhibit unique biological activities due to its specific structure.
  • Chemical Reactivity : The compound may have unique reactivity patterns compared to similar compounds.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

1-(1-methylpyrazol-3-yl)-N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]methanamine

InChI

InChI=1S/C11H14F3N5/c1-18-4-3-9(17-18)7-15-5-8-6-16-19(2)10(8)11(12,13)14/h3-4,6,15H,5,7H2,1-2H3

InChI Key

DYWKHXZZBRKOSH-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=C(N(N=C2)C)C(F)(F)F

Origin of Product

United States

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